molecular formula C7H5F4N B13581215 6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine

6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine

Cat. No.: B13581215
M. Wt: 179.11 g/mol
InChI Key: WBSASTPQLCXKEK-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 2nd position, and a trifluoromethyl group at the 3rd position on the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical and chemical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine can be achieved through several methodsFor instance, the compound can be synthesized by reacting 2-methyl-3-(trifluoromethyl)pyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under appropriate reaction conditions .

Another method involves the use of trifluoromethyl-containing building blocks. In this approach, a trifluoromethyl group is introduced into the pyridine ring through a series of reactions, including halogenation and subsequent fluorination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. One such method is the direct fluorination of 2-methyl-3-(trifluoromethyl)pyridine using elemental fluorine or other fluorinating agents. This process is carried out under controlled conditions to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H5F4N

Molecular Weight

179.11 g/mol

IUPAC Name

6-fluoro-2-methyl-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H5F4N/c1-4-5(7(9,10)11)2-3-6(8)12-4/h2-3H,1H3

InChI Key

WBSASTPQLCXKEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)F)C(F)(F)F

Origin of Product

United States

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